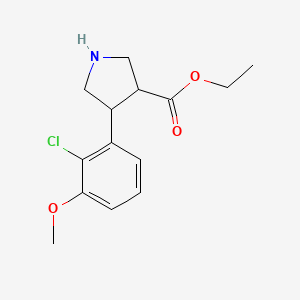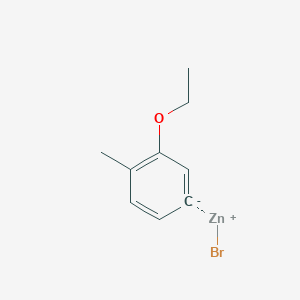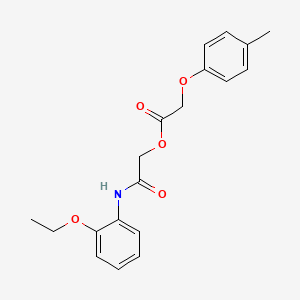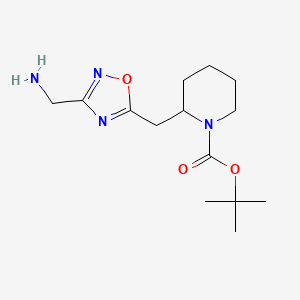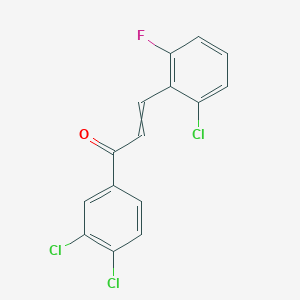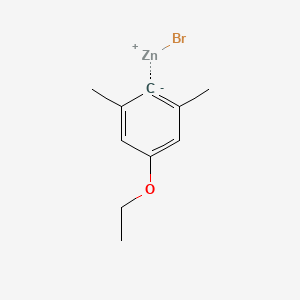
(4-Ethoxy-2,6-dimethylphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-ethoxy-2,6-dimethylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of the ethoxy and dimethyl groups on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxy-2,6-dimethylphenyl)zinc bromide typically involves the reaction of 4-ethoxy-2,6-dimethylphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-ethoxy-2,6-dimethylphenyl bromide+Zn→(4-ethoxy-2,6-dimethylphenyl)zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(4-ethoxy-2,6-dimethylphenyl)zinc bromide undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding hydrocarbons.
Substitution: It participates in nucleophilic substitution reactions, replacing the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phenols, quinones
Reduction: Hydrocarbons
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(4-ethoxy-2,6-dimethylphenyl)zinc bromide is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (4-ethoxy-2,6-dimethylphenyl)zinc bromide primarily involves its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the phenyl group to the electrophilic partner, forming a new carbon-carbon bond. This process typically involves the following steps:
Oxidative Addition: The electrophilic partner (e.g., aryl halide) reacts with a palladium catalyst, forming a palladium complex.
Transmetalation: The this compound transfers the phenyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- (2-ethoxy-2-oxo-ethyl)zinc bromide
- 4-ethoxy-4-oxo-2-butenylzinc bromide
Uniqueness
Compared to similar compounds, (4-ethoxy-2,6-dimethylphenyl)zinc bromide offers unique reactivity due to the presence of both ethoxy and dimethyl groups on the phenyl ring. These substituents enhance its stability and selectivity in various reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C10H13BrOZn |
|---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
bromozinc(1+);1-ethoxy-3,5-dimethylbenzene-4-ide |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-4-11-10-6-8(2)5-9(3)7-10;;/h6-7H,4H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
OVNGKMUNCFWQKX-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC(=[C-]C(=C1)C)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(azetidin-3-yl)-7H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14874576.png)
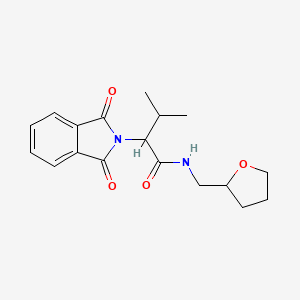
![9-(4-Butoxyphenyl)-3-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14874591.png)
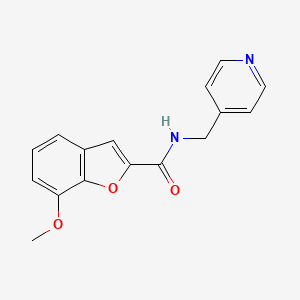
![2,4-dichloro-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14874599.png)
![methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-1H-1,2,4-triazole-5-carboxylate](/img/structure/B14874606.png)
![N-(2-cyano-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrol-3-yl)-4-methylbenzamide](/img/structure/B14874612.png)
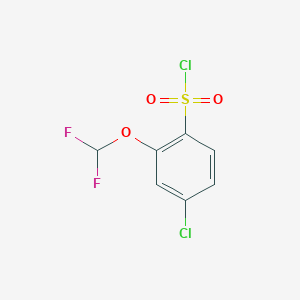
![[3-(4-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine](/img/structure/B14874631.png)
